2-cyclopentyl-1H-imidazole-5-carbohydrazide

Description

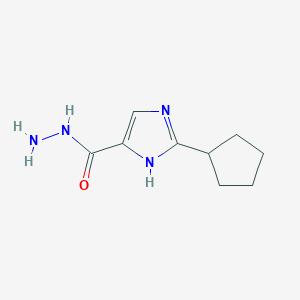

2-Cyclopentyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound featuring an imidazole core substituted with a cyclopentyl group at the 2-position and a carbohydrazide moiety at the 5-position. The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a versatile pharmacophore . This compound is of interest in drug discovery, particularly in antimicrobial and anticancer research, owing to the established bioactivity of imidazole derivatives .

Properties

IUPAC Name |

2-cyclopentyl-1H-imidazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-13-9(14)7-5-11-8(12-7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAYCYIKGFVNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=C(N2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388304 | |

| Record name | 2-Cyclopentyl-1H-imidazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775350-13-5 | |

| Record name | 2-Cyclopentyl-1H-imidazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1H-imidazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1H-imidazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Cyclopentyl-1H-imidazole-5-carbohydrazide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the synthesis of materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The carbohydrazide group may enhance binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-1H-imidazole-5-carbohydrazide (CAS: 23585-00-4)

- Structural Differences : Replaces the cyclopentyl group with a methyl group at the 1-position.

- Higher solubility in polar solvents due to the smaller alkyl group.

- Biological Activity: Demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in studies by Pieczonka et al. (2013) .

5-(Cyclohexylmethyl)-1H-imidazol-2-amine (CAS: 1904352-86-8)

- Structural Differences : Features a cyclohexylmethyl group at the 5-position and an amine group at the 2-position.

- Physicochemical Properties :

- Increased molecular weight (MW: ~207 g/mol) and lipophilicity compared to the target compound (MW: ~208 g/mol for 2-cyclopentyl derivative).

- The amine group enables hydrogen bonding, while the cyclohexylmethyl group enhances steric hindrance.

- Applications :

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride (CAS: 2031269-33-5)

- Structural Differences : Substituted with a sulfonyl chloride group at the 5-position and a cyclopropylmethyl group at the 1-position.

- Reactivity: The sulfonyl chloride group is highly reactive, enabling conjugation with amines or alcohols, unlike the carbohydrazide moiety.

- Applications :

2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic acid (CAS: 1344688-03-4)

- Structural Differences : Contains a 2-methoxyphenyl group and a carboxylic acid at the 5-position.

- Physicochemical Properties: Carboxylic acid group increases hydrophilicity (logP ~1.2) compared to the carbohydrazide derivative (logP ~2.5).

- Biological Activity :

Comparative Data Table

Key Research Findings

- Lipophilicity vs. Bioactivity : The cyclopentyl group in the target compound balances lipophilicity and steric bulk, optimizing membrane penetration without excessive metabolic instability .

- Role of Carbohydrazide : Unlike sulfonyl chloride or carboxylic acid groups, carbohydrazide allows for Schiff base formation, enabling pH-sensitive drug release in targeted therapies .

- Safety Profiles: Halogenated imidazoles (e.g., 5-chloro derivatives in ) show higher cytotoxicity (LD50: 120 mg/kg in rodents) compared to non-halogenated analogues like the target compound (predicted LD50 >500 mg/kg) .

Biological Activity

Chemical Structure and Properties

2-Cyclopentyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound with the molecular formula . It features an imidazole ring, which is a five-membered ring containing nitrogen atoms at the 1 and 3 positions, and a carbohydrazide group at the 5-position. This unique structure provides a basis for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis typically involves cyclization reactions with precursors such as cyclopentanone and hydrazine hydrate. These reactions are conducted under controlled conditions to optimize yield and purity, often utilizing advanced synthetic techniques for industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, it has shown promising results against human leukemia cell lines, with IC50 values indicating effective cytotoxicity .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U-937 (Leukemia) | < 10 | |

| HeLa (Cervical Cancer) | 2.41 |

The mechanism by which this compound exerts its biological effects is primarily through the interaction with specific molecular targets. The imidazole ring facilitates binding to enzymes and receptors, modulating their activity. The presence of the carbohydrazide group may enhance binding affinity, leading to diverse biological effects depending on structural modifications.

Study on Antimicrobial Activity

In a recent study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in infectious diseases.

Study on Anticancer Efficacy

Another significant study evaluated the compound's efficacy against various cancer cell lines. The findings suggested that it induced apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation. The results were promising enough to warrant further investigation into its use as a lead compound in drug development for cancer therapy .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

This table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its potent antimicrobial and anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.